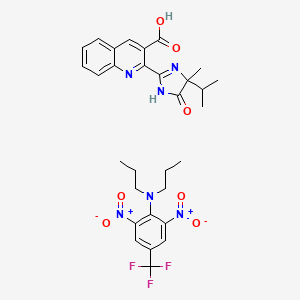![molecular formula C16H15ClF2O B14304546 Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro- CAS No. 120737-98-6](/img/structure/B14304546.png)
Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[(3-chloropropoxy)methylene]bis[4-fluoro-: is an organic compound that features a benzene ring substituted with a 3-chloropropoxy group and a methylene bridge connecting two 4-fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzene derivatives such as 4-fluorobenzene and 3-chloropropanol.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction.
Industrial Production Methods:
- Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chloropropoxy group, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution or ammonia in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups.
- The methylene bridge and 4-fluoro groups play a crucial role in its binding affinity and specificity.
- The mechanism of action involves the modulation of biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparaison Avec Des Composés Similaires
- Benzene, 1-chloro-3-methoxy-
- Benzene, 1-methyl-3-(1-methylethenyl)-
- Benzene, 1-(1-methylethenyl)-3-(1-methylethyl)-
Comparison:
- Benzene, 1,1’-[(3-chloropropoxy)methylene]bis[4-fluoro- is unique due to the presence of both a 3-chloropropoxy group and a methylene bridge, which are not commonly found together in similar compounds.
- The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
120737-98-6 |
|---|---|
Formule moléculaire |
C16H15ClF2O |
Poids moléculaire |
296.74 g/mol |
Nom IUPAC |
1-[3-chloropropoxy-(4-fluorophenyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C16H15ClF2O/c17-10-1-11-20-16(12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,16H,1,10-11H2 |
Clé InChI |
HUTPJDNRDUHAQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
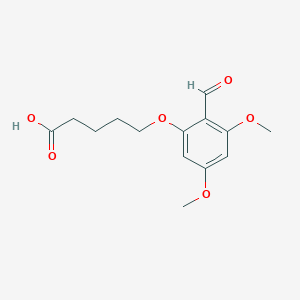
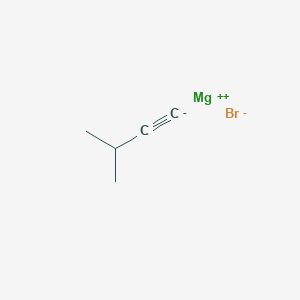
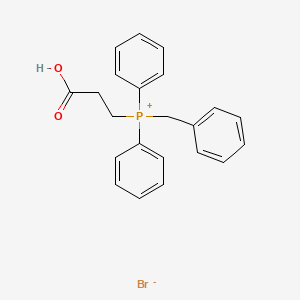
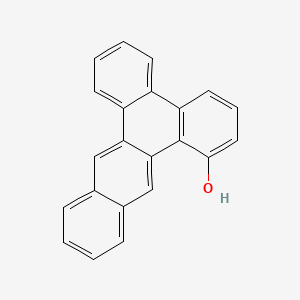
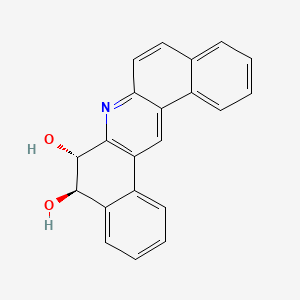
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
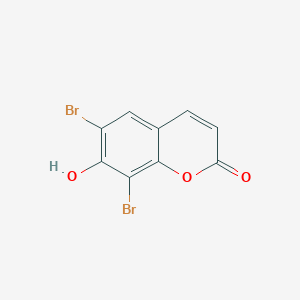

![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
